molecular formula C7H6BrClO B1376318 (3-Bromo-2-chlorophenyl)methanol CAS No. 1261524-75-7

(3-Bromo-2-chlorophenyl)methanol

Cat. No.: B1376318
CAS No.: 1261524-75-7
M. Wt: 221.48 g/mol
InChI Key: UAMPSBOTQHHEIA-UHFFFAOYSA-N
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Description

(3-Bromo-2-chlorophenyl)methanol is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, with a hydroxyl group (-OH) attached to the methylene carbon

Scientific Research Applications

(3-Bromo-2-chlorophenyl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated phenols and alcohols.

    Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs with antimicrobial or anticancer activities.

    Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for a similar compound, “(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol”, suggests that it is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-chlorophenyl)methanol typically involves the reaction of 3-bromo-2-chlorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, resulting in the reduction of the aldehyde group to a hydroxyl group, forming the desired methanol derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-chlorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can convert the hydroxyl group to a methyl group using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: 3-Bromo-2-chlorobenzaldehyde or 3-Bromo-2-chlorobenzoic acid.

    Reduction: 3-Bromo-2-chlorotoluene.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Bromo-2-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    (3-Bromo-2-chlorophenyl)ethanol: Similar structure but with an ethyl group instead of a methylene group.

    (3-Bromo-2-chlorophenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    (3-Bromo-2-chlorophenyl)methylamine: Contains an amine group instead of a hydroxyl group.

Uniqueness: (3-Bromo-2-chlorophenyl)methanol is unique due to the combination of bromine and chlorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

(3-bromo-2-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMPSBOTQHHEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736517
Record name (3-Bromo-2-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261524-75-7
Record name (3-Bromo-2-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-2-chlorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-bromo-2-chlorobenzoate (1.9 g, 7.6 mmol) in THF (30 mL) was added Super Hydride (23 mL, 23 mmol) at 0° C. The reaction was allowed to stir for 16 hours. The reaction was diluted with EtOAc, washed with brine, dried over sodium sulfate, and purified by MPLC to provide (3-bromo-2-chlorophenyl)methanol. LC-MS (IE, m/z): 205 [M-17]+;
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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